Structural Uniqueness: Meta‑Hydroxy Group as the Only H‑Bond Donor on the Anilide Ring
N-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide bears a single phenolic –OH at the meta position of the anilide ring, whereas the closest catalogued pyrrolidine‑1‑sulfonylbenzamide analogs (e.g., WAY‑314527, WAY‑309803, WAY‑315528) carry methoxy, halogen, or unsubstituted phenyl groups [1]. No head‑to‑head bioassay data have been published; therefore this structural distinction is classified as class‑level inference [1].
| Evidence Dimension | Functional‑group substitution on the anilide ring |
|---|---|
| Target Compound Data | 3‑Hydroxy (meta‑OH) substituent |
| Comparator Or Baseline | Closest structurally catalogued analogs: WAY‑314527 (4‑methoxy), WAY‑309803 (4‑fluoro), WAY‑315528 (unsubstituted phenyl) |
| Quantified Difference | Qualitative: unique H‑bond donor/acceptor pattern; no numeric activity difference available |
| Conditions | Structural comparison based on deposited chemical structures in PubChem |
Why This Matters
The meta‑hydroxy group can engage in hydrogen‑bond networks that are geometrically impossible for methoxy or halogenated analogs, potentially enabling distinct molecular recognition in lifespan‑regulating protein targets.
- [1] PubChem Compound database, substructure and similarity searches for pyrrolidine‑1‑sulfonylbenzamides (CIDs 648227, 648228, 648229, 648230). National Library of Medicine; 2005–2026. View Source
